molecular formula C5H8BrNO2 B13458696 3-(Bromomethyl)oxetane-3-carboxamide

3-(Bromomethyl)oxetane-3-carboxamide

Cat. No.: B13458696
M. Wt: 194.03 g/mol
InChI Key: CRMLHSLOEMKUFB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)oxetane-3-carboxamide is a chemical compound with the molecular formula C5H8BrNO2 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a bromomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the bromomethyl and carboxamide groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The exact methods can vary depending on the scale and desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)oxetane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while ring-opening reactions can produce linear or branched compounds .

Scientific Research Applications

3-(Bromomethyl)oxetane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)oxetane-3-carboxamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the carboxamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)oxetane-3-carboxamide is unique due to the presence of both the bromomethyl and carboxamide groups on the oxetane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C5H8BrNO2

Molecular Weight

194.03 g/mol

IUPAC Name

3-(bromomethyl)oxetane-3-carboxamide

InChI

InChI=1S/C5H8BrNO2/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H2,7,8)

InChI Key

CRMLHSLOEMKUFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CBr)C(=O)N

Origin of Product

United States

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